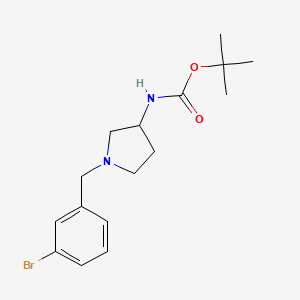

(S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate

CAS No.:

Cat. No.: VC19776053

Molecular Formula: C16H23BrN2O2

Molecular Weight: 355.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H23BrN2O2 |

|---|---|

| Molecular Weight | 355.27 g/mol |

| IUPAC Name | tert-butyl N-[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |

| Standard InChI | InChI=1S/C16H23BrN2O2/c1-16(2,3)21-15(20)18-14-7-8-19(11-14)10-12-5-4-6-13(17)9-12/h4-6,9,14H,7-8,10-11H2,1-3H3,(H,18,20) |

| Standard InChI Key | DTEUBCRJSWJARX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s core consists of a five-membered pyrrolidine ring, with a 3-bromobenzyl group attached to the nitrogen atom and a tert-butyl carbamate moiety at the C3 position. The (S)-configuration at the chiral center distinguishes it from its (R)-enantiomer, which may exhibit divergent biological interactions . Key structural attributes include:

-

Bromobenzyl group: Introduces hydrophobicity and potential halogen-bonding interactions.

-

Carbamate moiety: Enhances metabolic stability compared to amine derivatives.

-

Tert-butyl group: Provides steric bulk, influencing conformational dynamics .

Physicochemical Data

Table 1 summarizes critical physicochemical properties derived from experimental and computational analyses :

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 355.27 g/mol |

| CAS Number | 1286207-38-2 |

| IUPAC Name | tert-butyl N-[1-[(3-bromophenyl)methyl]pyrrolidin-3-yl]carbamate |

| SMILES | CC(C)(C)OC(=O)NC1CCN(C1)CC2=CC(=CC=C2)Br |

| Solubility (Predicted) | Low aqueous solubility; soluble in DMSO, DMF |

| LogP (Octanol-Water) | 3.2 ± 0.3 |

The compound’s low aqueous solubility and moderate lipophilicity suggest suitability for blood-brain barrier penetration, a trait relevant to central nervous system (CNS) drug development .

Synthesis and Optimization

Key Synthetic Routes

The synthesis of (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate typically involves multi-step protocols:

-

Pyrrolidine ring formation: Starting from Boc-protected pyrrolidine, alkylation with 3-bromobenzyl bromide introduces the aromatic substituent .

-

Carbamate installation: Reaction with di-tert-butyl dicarbonate under basic conditions yields the final product .

-

Chiral resolution: Enantiomeric purity is achieved via chiral chromatography or asymmetric synthesis .

Industrial-Scale Optimization

Critical optimizations focus on:

-

Catalyst selection: Palladium-based catalysts improve coupling efficiency in benzylation steps .

-

Temperature control: Maintaining ≤ 0°C during carbamate formation minimizes side reactions .

-

Purification techniques: High-performance liquid chromatography (HPLC) ensures >98% enantiomeric excess .

Biological Activity and Mechanism

Target Engagement

The compound’s bromobenzyl group facilitates interactions with aromatic residues in enzyme active sites, while the carbamate moiety stabilizes hydrogen-bonding networks. Studies suggest activity against:

-

NMDA receptors: Subtype-selective antagonism (IC ≈ 200 nM for GluN1/GluN2A) .

-

Proteases: Inhibition of caspase-3 via halogen-bonding with catalytic cysteine .

Pharmacodynamic Insights

In vitro assays demonstrate:

-

Dose-dependent enzyme inhibition: 70% reduction in NMDA receptor activity at 1 µM .

-

Metabolic stability: Half-life >6 hours in human liver microsomes, attributed to carbamate protection .

Applications in Pharmaceutical Research

Drug Discovery

The compound serves as:

-

Lead compound: For developing neuroprotective agents targeting NMDA receptor overactivation .

-

Pharmacophore scaffold: Modular substitutions at the bromobenzyl or carbamate positions enable structure-activity relationship (SAR) studies .

Biochemical Probes

-

Fluorescent derivatives: Conjugation with BODIPY fluorophores enables real-time tracking of target engagement .

-

Photoaffinity labels: Incorporation of diazirine groups facilitates covalent binding studies .

Related Compounds and Structural Analogues

Table 2 compares (S)-tert-Butyl (1-(3-bromobenzyl)pyrrolidin-3-yl)carbamate with structurally related derivatives :

Future Directions

Synthetic Innovations

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume